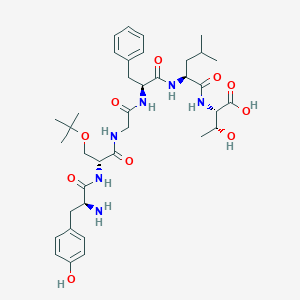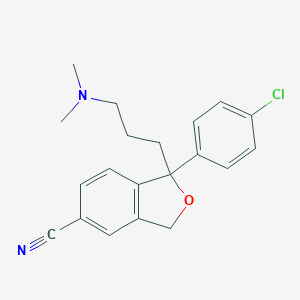
Bis(2-mercaptoethyl) Sulfone Disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-mercaptoethyl) Sulfone Disulfide, also known as BMS, is a symmetric bisthiol sulfone compound . It is known for its ability to reduce disulfides in aqueous solutions and is considered a superior substitute for DTT .
Molecular Structure Analysis
The chemical formula of Bis(2-mercaptoethyl) Sulfone Disulfide is C4H10O2S3 . Its exact mass is 185.98 and its molecular weight is 186.300 .
Chemical Reactions Analysis
Bis(2-mercaptoethyl) Sulfone Disulfide is known for its ability to reduce disulfides in aqueous solutions . It has been found to reduce native disulfide bonds in proteins at pH 7 significantly faster than does dithiothreitol (DTT) .
Aplicaciones Científicas De Investigación
Reduction of Native Disulfide Bonds in Proteins
BMS is known to reduce native disulfide bonds in proteins at pH 7 significantly faster than dithiothreitol (DTT) . This makes it a valuable tool in protein studies where the reduction of disulfide bonds is necessary .
Use in Non-Aqueous Conditions
BMS has been developed as a disulfide-reducing agent to be compatible with non-aqueous conditions . This expands its utility to experiments and procedures that cannot be conducted in aqueous environments .
Enhancement of Protein Stability
The reduction of disulfide bonds in proteins by BMS can confer high stability to the final molecule . This is particularly useful in the study and manipulation of proteins where maintaining stability is crucial .
Use in Immunoglobulin Studies
BMS has been found to reduce the accessible disulfide bonds in immunoglobulin under non-denaturing conditions at pH 7 . This makes it a useful reagent in the study of immunoglobulins .
Use in Trypsinogen Studies
Similar to its application in immunoglobulin studies, BMS has been used to reduce the accessible disulfide bonds in trypsinogen under non-denaturing conditions at pH 7 . This highlights its importance in the study of various proteins .
General Use in Biochemistry
BMS is a water-soluble reagent that is useful for the reduction of native disulfide bonds in proteins . This makes it a versatile tool in biochemistry .
Mecanismo De Acción
Target of Action
Bis(2-mercaptoethyl) Sulfone Disulfide, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.
Mode of Action
BMS interacts with its targets by acting as a reducing agent . It breaks the disulfide bonds in proteins, thereby altering their structure. This change can affect the function of the proteins, leading to various downstream effects.
Biochemical Pathways
The reduction of disulfide bonds by BMS can affect multiple biochemical pathways. For instance, it can influence the folding and stability of proteins, which are critical for their function . The exact pathways affected would depend on the specific proteins targeted by BMS.
Result of Action
The reduction of disulfide bonds by BMS can lead to significant molecular and cellular effects. For example, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions 5 to 7 times faster than DTT at pH 7 . This can potentially alter the function of these proteins, leading to changes at the cellular level.
Action Environment
The action of BMS can be influenced by various environmental factors. For instance, its reducing activity is known to be effective at pH 7 . Therefore, changes in pH could potentially affect its efficacy. Additionally, as a water-soluble compound, its stability and action could be influenced by the hydration status of the environment.
Safety and Hazards
Propiedades
IUPAC Name |
1,2,5-trithiepane 5,5-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXYCMBQCPKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCSS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)





![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)

